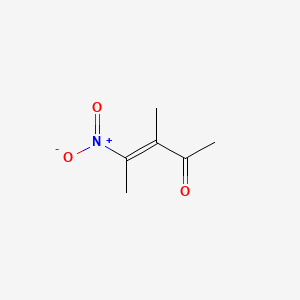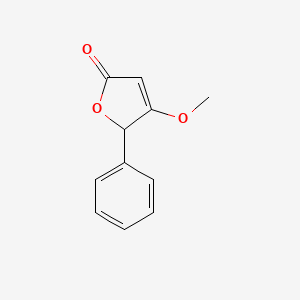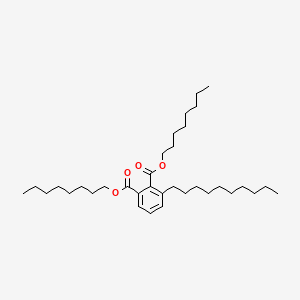
17-Hydroxy-6-methylpregn-4-ene-3,20-dione acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
epi-Medroxy Progesterone 17-Acetate: is a synthetic derivative of progesterone, a hormone involved in the menstrual cycle, pregnancy, and embryogenesis. This compound is known for its applications in various fields, including medicine and scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of epi-Medroxy Progesterone 17-Acetate involves several steps. One common method includes the 17α-acetoxylation of 6-methylpregn-4-ene-3,20-dione. The reaction conditions typically involve the use of formaldehyde acetal in the presence of phosphorus oxychloride .
Industrial Production Methods: Industrial production of epi-Medroxy Progesterone 17-Acetate follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: epi-Medroxy Progesterone 17-Acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated derivatives .
Scientific Research Applications
Chemistry: In chemistry, epi-Medroxy Progesterone 17-Acetate is used as a reference material for analytical studies and as a starting material for the synthesis of other steroidal compounds .
Biology: In biology, this compound is used to study the effects of progesterone derivatives on cellular processes and hormone receptor interactions .
Medicine: In medicine, epi-Medroxy Progesterone 17-Acetate is investigated for its potential therapeutic applications, including hormone replacement therapy and contraceptive formulations .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and as a standard for quality control in steroidal drug manufacturing .
Mechanism of Action
epi-Medroxy Progesterone 17-Acetate exerts its effects by binding to progesterone receptors in target tissues. This binding transforms the proliferative endometrium into a secretory endometrium, reducing the incidence of endometrial hyperplasia and the risk of adenocarcinoma . The molecular targets and pathways involved include the progesterone receptor and associated signaling pathways .
Comparison with Similar Compounds
Medroxyprogesterone Acetate: A closely related compound with similar chemical structure and pharmacological properties.
Megestrol Acetate: Another synthetic derivative of progesterone used in similar therapeutic applications.
Uniqueness: epi-Medroxy Progesterone 17-Acetate is unique due to its specific stereochemistry, which may result in different biological activities and therapeutic potentials compared to other similar compounds .
Properties
CAS No. |
1172-82-3 |
|---|---|
Molecular Formula |
C24H34O4 |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
[(8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C24H34O4/c1-14-12-18-19(22(4)9-6-17(27)13-21(14)22)7-10-23(5)20(18)8-11-24(23,15(2)25)28-16(3)26/h13-14,18-20H,6-12H2,1-5H3/t14?,18-,19+,20+,22-,23+,24+/m1/s1 |
InChI Key |
PSGAAPLEWMOORI-OSYHUPLRSA-N |
Isomeric SMILES |
CC1C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)C)OC(=O)C)C)[C@@]4(C1=CC(=O)CC4)C |
Canonical SMILES |
CC1CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1=CC(=O)CC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(1R,3R)-3-tert-butylcyclopentyl]ethanone](/img/structure/B13812620.png)

![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B13812629.png)
![2-Hydroxy-1,4,4-trimethylbicyclo[3.2.0]heptan-3-one oxime](/img/structure/B13812634.png)

![Diethyl [bis(methylthio)methyl]phosphonate](/img/structure/B13812658.png)
![5-Bromo-2-[[[(3,5-dinitrobenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13812665.png)



![N4-(7-chloro-2-methoxybenzo[b]-1,5-naphthyridin-10-yl)-N1,N1-diethylpentane-1,4-diamine dihydrochloride](/img/structure/B13812693.png)
